From marine animal, Axinella sp.
Description
Ecological Significance of Chemical Compounds in Marine Sponges
The production of a diverse arsenal (B13267) of chemical compounds is a key evolutionary adaptation for sponges, which are sessile organisms. These secondary metabolites serve a variety of ecological functions, primarily as a defense mechanism. researchgate.netmarinebio.org The chemical defenses of sponges can deter predators, prevent overgrowth by fouling organisms like barnacles and bryozoans, and inhibit the growth of pathogenic microorganisms. nih.govnih.gov
These compounds, often referred to as allelochemicals, can also be used in competition for space with other benthic organisms, such as corals and seaweeds. researchgate.netoup.com The chemical ecology of sponges is a complex field of study, and it is believed that the production of these bioactive compounds is a significant factor in their ecological success, allowing them to thrive in diverse and competitive marine environments. researchgate.netnih.gov Some sponges are known to host a high abundance of microorganisms, and it is an ongoing area of research to determine whether the sponge or its microbial symbionts are the primary producers of these defensive compounds. nih.gov
Overview of Research on Axinella Secondary Metabolites
The genus Axinella has been a focal point for natural product chemists for decades, yielding a wide array of secondary metabolites with diverse chemical structures and biological activities. dergipark.org.tr Research on Axinella species has led to the isolation of various classes of compounds, including alkaloids, terpenes, sterols, and peptides. dergipark.org.tr
Early studies on species like Axinella polypoides focused on their sterol and lectin content. nih.gov However, more recent investigations have revealed a much greater biosynthetic potential, uncovering a variety of novel molecules. nih.gov The pyrrole-imidazole alkaloids are a particularly well-known group of compounds found in Axinella and related sponges, attracting attention for their structural complexity and pharmacological potential. nih.gov
The following table provides a summary of selected chemical compounds isolated from various Axinella species and their reported biological activities or research findings.
| Species | Compound Name | Compound Class | Research Finding/Biological Activity |
| Axinella sp. | Halichondrin B | Polyether macrolide | Displayed antimitotic activity by binding to bovine tubulin and inhibiting microtubule assembly in vitro. nih.gov |
| Axinella sp. | Debromohymenialdisine (B1669978) | Alkaloid | Investigated for its presence in cultivated sponge cells. nih.gov |
| Axinella sp. | Hymenialdisine (B1662288) | Alkaloid | Investigated for its presence in cultivated sponge cells. nih.gov |
| Axinella corrugata | Stevensine (B1337892) | Not specified | Mentioned as a natural product of the sponge itself. nih.gov |
| Axinella polypoides | ATP N-glycosidase | Enzyme | Converts adenosine-5'-tri-phosphate (ATP) into adenine (B156593) and ribose-5-triphosphate. nih.gov |
| Axinella polypoides | 19-nor-stanol | Sterol | Isolated from Mediterranean populations. naturalis.nl |
| Axinella polypoides | Hydroxyhydroquinone-2-aminoimidazole | Quinone | Isolated from Mediterranean populations. naturalis.nl |
| Axinella damicornis | Daminin | Pyrrole (B145914) alkaloid | Exhibited neuroprotective activity in vitro on rat cortical cell cultures. dergipark.org.tr |
| Axinella verrucosa | Hymenidin (B1674120) | Bromopyrrole alkaloid | Showed inhibitory activity against naturally occurring predators and bacterial isolates. researchgate.net |
| Axinella brevistyla | Not specified | Not specified | Methanol (B129727) extract showed significant growth inhibitory activity against an erg6 mutant of Saccharomyces cerevisiae. dergipark.org.tr |
| Axinella cylindratus | Cylindradine A | Alkaloid | Displayed moderate inhibitory activity against the murine leukemia cell line P388. rsc.org |
This overview underscores the chemical richness of the Axinella genus and its continued importance as a source of novel marine natural products with potential applications in various fields of research. The ongoing exploration of these sponges and their associated microorganisms promises to unveil further chemical diversity and biological functions.
Structure
2D Structure
Properties
Molecular Formula |
C60H86O19 |
|---|---|
Molecular Weight |
1111.3 g/mol |
InChI |
InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28?,29?,31?,32?,33?,34-,35?,36?,37+,38+,39-,40+,41?,42+,43?,44+,45?,46?,47+,49+,50+,51?,52?,53?,54+,55?,56-,57+,58+,59-,60+/m1/s1 |
InChI Key |
FXNFULJVOQMBCW-YAWMHOIFSA-N |
Isomeric SMILES |
C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7[C@@H](O6)[C@@H](O5)C8[C@@H](O7)CC[C@@H](O8)CC(=O)OC9[C@H](C[C@H](C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@]3(O2)CC([C@H]2[C@@H](O3)C[C@H](O2)C(CC(CO)O)O)C)C)OC1C9C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
halichondrin A, 12,13-dideoxy- halichondrin B |
Origin of Product |
United States |
Isolation and Purification Methodologies
Sample Collection and Preparation for Chemical Analysis
The initial step in the investigation of marine natural products from Axinella sp. is the careful collection and preparation of the sponge material. Specimens are typically collected from their marine habitats, such as the Mediterranean Sea, the Persian Gulf, and the Pacific Ocean. geomar.denih.gov For instance, specimens of Axinella polypoides have been collected in the Bay of Calvi (Corsica, France), while Axinella sinoxea has been sourced from the northeast coast of the Persian Gulf in Iran. geomar.denih.gov
Immediately following collection, the sponge samples are often frozen to preserve the chemical integrity of their metabolites. In many studies, specimens are kept at -20°C until they are ready for extraction. nih.gov Prior to extraction, the thawed sponge tissue may be homogenized. nih.gov A desalting step is sometimes performed by washing the sponge material with fresh water to remove excess sea salts. nih.gov The prepared material is then weighed to record the initial dry weight after extraction. nih.gov
Extraction Techniques for Diverse Metabolite Classes
To isolate the chemical compounds from the prepared sponge tissue, a variety of extraction techniques are employed, often using organic solvents. The choice of solvent is crucial as it determines the classes of metabolites that will be predominantly extracted.
Commonly used solvents for the initial extraction of Axinella sponges include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), chloroform (B151607) (CHCl3), and acetone. nih.govresearchgate.netresearchgate.net For example, fresh, thawed tissues of A. polypoides have been exhaustively extracted with methanol and chloroform successively at room temperature. nih.gov Similarly, the wet tissues of an Axinella sp. from the South China Sea were extracted with 90% ethanol. researchgate.netnih.gov
Following the initial extraction, the resulting crude extract is often subjected to a partitioning process to separate compounds based on their polarity. A widely used technique is the modified Kupchan method, where the crude extract is partitioned between different immiscible solvents. geomar.denih.gov For instance, a methanolic extract of A. sinoxea was partitioned to yield n-hexane, chloroform, and aqueous methanol subextracts. nih.gov In another approach, the combined methanol-chloroform extract of A. polypoides was concentrated, and the resulting aqueous suspension was partitioned between n-butanol and water. nih.gov This separation yields fractions with different chemical profiles, allowing for more targeted subsequent purification steps.
Chromatographic Separation Strategies
Chromatography is the cornerstone of purification for complex mixtures like sponge extracts. Various chromatographic techniques are used sequentially to separate individual compounds from the crude fractions.
Column chromatography is a fundamental technique used for the initial fractionation of crude extracts. The choice of stationary phase is critical for effective separation.
Silica (B1680970) Gel: Normal-phase column chromatography using silica gel is frequently employed. This method separates compounds based on their polarity, with less polar compounds eluting first.
Reversed-Phase C-18: Medium-pressure liquid chromatography (MPLC) over a reversed-phase C-18 column is another common strategy. nih.gov In this technique, nonpolar compounds are retained more strongly. For example, the butanol-soluble layer from an A. polypoides extract was fractionated by MPLC on a C-18 column using a gradient of methanol in water. nih.gov Similarly, a chloroform-soluble fraction of A. sinoxea was subjected to C18 flash chromatography. nih.gov
Sephadex LH-20: Size-exclusion chromatography using Sephadex LH-20 is often used to separate compounds based on their molecular size. It is particularly effective for separating alkaloids and other classes of natural products. researchgate.net
For the final purification of compounds from the fractions obtained by column chromatography, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity. researchgate.net HPLC is instrumental in isolating pure compounds that are often present in small quantities within complex mixtures. nih.gov
Researchers frequently use reversed-phase HPLC columns (e.g., Synergy Polar-RP) with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with an acid additive such as trifluoroacetic acid (TFA). nih.govsielc.com For instance, fractions from an MPLC separation of an A. polypoides extract were further purified by HPLC on a Synergy Polar-RP column to yield pure compounds. nih.gov The use of HPLC was also crucial in quantifying specific alkaloids in different cell fractions of an Axinella sp. to determine their cellular localization. researchgate.net
In many studies, the goal is to isolate compounds with specific biological activities. Bioassay-guided fractionation is a strategy where the fractions obtained at each separation step are tested for a particular biological activity (e.g., antimicrobial, cytotoxic, or enzyme inhibitory activity). researchgate.netdergipark.org.tr Only the active fractions are carried forward for further purification, which streamlines the discovery of bioactive natural products. researchgate.net
For example, a study on Axinella infundibuliformis used this approach to isolate antifungal compounds. researchgate.net The crude extracts were first tested for activity, and the active extract was then subjected to column chromatography. The resulting fractions were again tested, and this process was repeated until pure, active compounds were isolated. researchgate.net Similarly, the investigation of A. sinoxea was guided by anti-MRSA activity, which was traced from the crude methanol extract to the chloroform-soluble portion and subsequent flash chromatography fractions. geomar.denih.gov This led to the targeted isolation of the active metabolites. geomar.de Other examples include the bioassay-monitored isolation of bromopyrrole alkaloids with growth-inhibitory activity from A. brevistyla and the isolation of hymenamide C, a cyclic peptide with lymphocyte proliferation inhibitory activity, from another Axinella species. dergipark.org.tr
Advanced Isolation Techniques
Beyond conventional chromatographic methods, advanced techniques are being developed and applied to enhance the efficiency and success of natural product isolation from Axinella sp.
One such innovative method is the use of Urografin density gradient centrifugation . This technique was employed to study the intracellular location of the bioactive alkaloids debromohymenialdisine (B1669978) (DBH) and hymenialdisine (B1662288) (HD) in Axinella sp. rsc.org The process involved an initial differential centrifugation followed by separation on a Urografin density gradient, which allowed for the isolation of specific cell layers enriched with these compounds. rsc.org
Another advanced strategy combines metabolomics with purification. An integrated approach using HRMS/MS-based molecular networking and 1H NMR spectroscopy was applied to map the chemical diversity of Axinella sinoxea. geomar.denih.gov This allowed for the dereplication of known compounds early in the process and guided the targeted isolation of both bioactive and chemically novel metabolites. geomar.de
Furthermore, a precursor ion scanning-supercritical fluid chromatography (PI-SFC) method has been successfully used to discover new methionine sulfoxide-containing cycloheptapeptides, named axinellasins A-D, from a marine sponge of the Axinella species. nih.gov This specialized technique targets specific chemical features of molecules to selectively identify new compounds within a complex extract. nih.gov
Table of Compounds Isolated from Axinella sp.
Molecular Networking for Targeted Isolation
Molecular networking has emerged as a powerful strategy in natural product research for the rapid dereplication of known compounds and the targeted isolation of novel analogues. nih.govnih.govmdpi.com This technique utilizes tandem mass spectrometry (MS/MS) data to create visual networks where molecules are clustered based on their fragmentation patterns. nih.govnih.gov In the context of Axinella sp., molecular networking has been instrumental in navigating the complex chemical space and prioritizing compounds for isolation.
A study on the Persian Gulf sponge Axinella sinoxea integrated molecular networking with 1H NMR spectroscopy to guide the isolation of bioactive metabolites. nih.gov This approach facilitated the characterization of eight compounds from different chemical families. nih.gov The crude methanolic extract of the sponge was first partitioned using a modified Kupchan method to yield n-hexane, chloroform, and aqueous methanol subextracts. The bioactive chloroform-soluble fraction was then subjected to C18 flash chromatography, yielding 12 subfractions. nih.gov Molecular networking analysis of these fractions, combined with bioactivity screening, highlighted specific clusters of interest, leading to the targeted isolation of the compounds. nih.gov This methodology not only streamlined the isolation process but also revealed the presence of several putatively new compounds that require further investigation. nih.gov
Table 1: Research Findings from Molecular Networking of Axinella sinoxea
| Analytical Technique | Extraction/Fractionation | Key Findings | Isolated Compounds |
|---|
Precursor Ion Scanning-Supercritical Fluid Chromatography (PI-SFC)
Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering advantages such as lower viscosity and higher diffusivity compared to liquid chromatography. pic-sfc.comteledynelabs.comresearchgate.net When coupled with precursor ion scanning (PIS) mass spectrometry, it becomes a highly selective tool for the targeted analysis and isolation of specific classes of compounds.
This combined strategy, known as PI-SFC, was successfully applied to the exploration of new methionine sulfoxide (B87167) (MetO)-containing cycloheptapeptides from a marine sponge of the Axinella species. acs.org Methionine-containing peptides are susceptible to oxidation, forming diastereomeric sulfoxides which can be challenging to separate and characterize. The PI-SFC method was developed to specifically target these MetO-bearing cyclopeptides by scanning for a characteristic fragment ion at m/z 148, which is produced by the MetO unit. acs.org
This targeted approach led to the efficient discovery and separation of four new cycloheptapeptides, named axinellasins A–D. acs.org The separation of the diastereomers, axinellasin C and D, was achieved using a Chiralpak IB-3 column with an Acquity UPC² chromatograph. acs.org The structures of these novel compounds, including their absolute configurations, were elucidated through detailed spectroscopic analyses and X-ray crystallography. acs.orgacs.org
Table 2: Research Findings from PI-SFC of Axinella sp.
| Analytical Technique | Key Feature | Application | Discovered Compounds |
|---|
Structural Elucidation and Characterization Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. The process typically begins with one-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR. The ¹H NMR spectrum reveals the number of different proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number and type of carbon atoms (e.g., methyl, methylene, methane, quaternary carbons).
To assemble the complete structure, chemists rely on a suite of two-dimensional (2D) NMR experiments:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton-proton spin systems within a molecule.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate protons with their directly attached carbon atoms, definitively linking the ¹H and ¹³C data.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations (typically over two to three bonds) between protons and carbons. These correlations are crucial for connecting the individual spin systems identified by COSY, piecing together the complete carbon skeleton of the molecule.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment identifies protons that are close to each other in space, which helps in determining the relative stereochemistry of the molecule.
A clear example of this integrated approach is the structural elucidation of compounds from the sponge Axinella infundibuliformis, where researchers used a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMQC, HMBC, ROESY) NMR experiments to identify three triterpenoid (B12794562) compounds. researchgate.net Similarly, the planar structure of a new diketopiperazine, cyclo(Hyp-Ile), isolated from the Persian Gulf sponge Axinella sinoxea, was determined by interpreting key correlations in its COSY and HMBC spectra. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is an essential tool used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecule. nih.gov This precision allows for the unambiguous determination of the molecular formula, which is the first crucial step in identifying a new compound.
For instance, in the study of Axinella sinoxea, the molecular formula for a new diketopiperazine was established as C₁₁H₁₈N₂O₃ based on its High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) data, which showed a protonated molecular ion [M+H]⁺ at an m/z of 227.1407. nih.gov This information also reveals the degrees of unsaturation in the molecule, providing important clues about the presence of rings or double bonds. nih.gov In other studies on Axinella, high-resolution time-of-flight (TOF) mass spectrometry has also been employed for this purpose. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) combined with molecular networking has become a valuable strategy for dereplication—quickly identifying known compounds in an extract—and highlighting potentially new metabolites for targeted isolation. mdpi.comnih.govresearchgate.net
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS can define the planar structure and molecular formula, they often cannot unambiguously determine the absolute configuration of stereocenters in a chiral molecule. Single-crystal X-ray crystallography is the most powerful and definitive method for establishing the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. nih.govnih.gov
This technique requires the compound to be crystallized into a high-quality single crystal. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice. nih.govresearchgate.net
The application of this technique has been critical in the study of compounds from Axinella. For example, the structures and absolute configurations of four immunosuppressive cycloheptapeptide diastereomers, axinellasins A-D, from an Axinella species were elucidated through detailed spectroscopic analysis that was confirmed by X-ray crystallography. researcher.life In another case, the structure and relative stereochemistry of a new diterpene, N-formyl-7-amino-11-cycloamphilectene, isolated from a Vanuatu sponge Axinella sp., were definitively established through single-crystal X-ray studies. nih.gov
Computational Methods for Structural Confirmation
In cases where suitable crystals for X-ray analysis cannot be obtained, or as a complementary approach, computational methods are increasingly used to help confirm proposed structures or assign stereochemistry. These methods can predict various spectroscopic properties for a proposed structure, which can then be compared to the experimental data.
One common application is the calculation of NMR chemical shifts. By using quantum mechanical methods like Density Functional Theory (DFT), researchers can calculate the expected ¹H and ¹³C NMR chemical shifts for different possible isomers or stereoisomers of a compound. The calculated data that most closely matches the experimental NMR data provides strong evidence for that particular structure.
This approach was utilized in the investigation of the Mediterranean sponge Axinella polypoides. From this sponge, a new betaine (B1666868) and a new cyclonucleoside were isolated, and their structures were elucidated by spectroscopic methods that were assisted by computational analysis to confirm the final assignments. nih.gov
Characterization of Selected Compounds from Axinella sp.
Chemodiversity of Secondary Metabolites from Axinella Sp.
Alkaloids
Alkaloids are a prominent class of nitrogen-containing natural products found in Axinella sp. These compounds display a wide range of structural complexity, from simple derivatives to intricate polycyclic systems.
Pyrrole-Imidazole Alkaloids
Pyrrole-imidazole alkaloids are a hallmark of marine sponges, particularly within the Axinellidae family. nih.gov These compounds are characterized by the presence of both pyrrole (B145914) and imidazole (B134444) rings.
A study of the tropical marine sponge Axinella carteri led to the isolation of several unusual alkaloids, including hymenialdisine (B1662288) and debromohymenialdisine (B1669978). nih.govresearchgate.net The consistent alkaloid profiles in specimens from different locations suggest they are likely synthesized by the sponge or its microbial symbionts. nih.govresearchgate.net Another notable group of pyrrole-imidazole alkaloids are the axinellamines A-D, which were isolated from an Australian Axinella sp. acs.org These compounds possess a unique perhydrocyclopenta-imidazo-azolo-imidazole skeleton. acs.org Research on Axinella sp. has also yielded (E)-axinohydantoin and (E)-debromoaxinohydantoin. nih.gov
| Compound Name | Species Source | Reference |
| Hymenialdisine | Axinella carteri | nih.govresearchgate.net |
| Debromohymenialdisine | Axinella carteri | nih.govresearchgate.net |
| 3-bromo-hymenialdisine | Axinella carteri | nih.govresearchgate.net |
| Axinellamine A | Axinella sp. | acs.org |
| Axinellamine B | Axinella sp. | acs.org |
| Axinellamine C | Axinella sp. | acs.org |
| Axinellamine D | Axinella sp. | acs.org |
| (E)-Axinohydantoin | Axinella sp. | nih.gov |
| (E)-Debromoaxinohydantoin | Axinella sp. | nih.gov |
Bromopyrrole Derivatives
The presence of bromine is a common feature in many pyrrole alkaloids from Axinella. These brominated compounds often exhibit interesting biological properties.
From the marine sponge Axinella cylindratus, the novel bromopyrrole alkaloids cylindradines A and B have been isolated. nih.gov The Australian marine sponge Axinella sp. has been a source of several complex bromopyrrole-containing metabolites, including the axinellamines. acs.org These compounds are part of a larger family of bromopyrrole alkaloids that includes simpler molecules like hymenidin (B1674120) and oroidin, which are also found in sponges of the genus Axinella. acs.org A new pyrrololactam alkaloid, axinellamine E, was identified from a South China Sea sponge, Axinella sp.. nih.govresearchgate.net
| Compound Name | Species Source | Reference |
| Cylindradine A | Axinella cylindratus | nih.gov |
| Cylindradine B | Axinella cylindratus | nih.gov |
| Hymenidin | Axinella sp. | acs.org |
| Oroidin | Axinella sp. | acs.org |
| Axinellamine E | Axinella sp. | nih.govresearchgate.net |
Indole (B1671886) Alkaloids
Indole alkaloids, derived from the amino acid tryptophan, represent another significant group of secondary metabolites from Axinella.
A new indole alkaloid, 1-(1H-indol-3-yl)-2,3-dihydroxy-5-methyl-hexane, was isolated from a South China Sea sponge identified as Axinella sp.. nih.gov The extract of Penicillium sp., a fungus derived from the Mediterranean sponge Axinella verrucosa, yielded communesins C and D. nih.gov
| Compound Name | Species Source | Reference |
| 1-(1H-indol-3-yl)-2,3-dihydroxy-5-methyl-hexane | Axinella sp. | nih.gov |
| Communesin C | Penicillium sp. from Axinella verrucosa | nih.gov |
| Communesin D | Penicillium sp. from Axinella verrucosa | nih.gov |
Modified Amino Acids (e.g., Tyramine Derivatives)
Axinella sponges also produce modified amino acids, which are amino acids that have been chemically altered.
Specimens of Axinella polypoides collected in the Mediterranean Sea have yielded new modified amino acids, including axiphenylalaninium and axityrosinium. researchgate.net Further investigation of the same sponge species led to the isolation of another new pyridinium (B92312) derivative, polyaxibetaine. researchgate.net Analysis of the tropical marine sponge Axinella carteri afforded several unusual alkaloids, including a new brominated guanidine (B92328) derivative, 3-bromo-hymenialdisine. nih.gov
| Compound Name | Species Source | Reference |
| Axiphenylalaninium | Axinella polypoides | researchgate.net |
| Axityrosinium | Axinella polypoides | researchgate.net |
| Polyaxibetaine | Axinella polypoides | researchgate.net |
| 3-bromo-hymenialdisine | Axinella carteri | nih.gov |
Terpenoids
Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. In Axinella, sesquiterpenoids are particularly noteworthy.
Sesquiterpenes (e.g., Isonitrile/Isothiocyanate-Containing)
A significant number of sesquiterpenes from Axinella are characterized by the presence of isonitrile (–N≡C) or isothiocyanate (–N=C=S) functional groups. These compounds are often found to co-occur with their corresponding formamide (B127407) derivatives.
The Mediterranean sponge Axinella cannabina is a rich source of these types of sesquiterpenes. researchgate.netlookchem.com Early studies led to the isolation of axisonitrile-1, axisothiocyanate-1, and axamide-1. nih.gov Further investigation of A. cannabina resulted in the identification of axisonitrile-2, axisothiocyanate-2, axamide-2, axisonitrile-3, axisothiocyanate-3, and axamide-3. researchgate.netpreprints.org The isonitrile sesquiterpenes from A. cannabina include compounds with eudalene (B1617412) skeletons and epi-maaliane skeletons. researchgate.netlookchem.com From Axinella sp., the isonitrile sesquiterpene kalihinol A has been identified. nih.gov
| Compound Name | Skeleton/Class | Species Source | Reference |
| Axisonitrile-1 | Axane | Axinella cannabina | nih.gov |
| Axisothiocyanate-1 | Axane | Axinella cannabina | nih.gov |
| Axamide-1 | Axane | Axinella cannabina | nih.gov |
| Axisonitrile-2 | Aromadendrane | Axinella cannabina | nih.gov |
| Axisothiocyanate-2 | Eudesmane | Axinella cannabina | researchgate.net |
| Axamide-2 | Eudesmane | Axinella cannabina | researchgate.net |
| Axisonitrile-3 | Spiroaxane | Axinella cannabina | preprints.org |
| Axisothiocyanate-3 | Spiroaxane | Axinella cannabina | preprints.org |
| Axamide-3 | Spiroaxane | Axinella cannabina | preprints.org |
| Kalihinol A | - | Axinella sp. | nih.gov |
| Acanthellin-1 | - | Axinella cannabina | lookchem.com |
Diterpenes (e.g., Cycloamphilectenes)
Diterpenes, a class of organic compounds composed of four isoprene units, are among the notable secondary metabolites isolated from Axinella sp. A particular group of diterpenes found in these sponges are the cycloamphilectenes. These compounds are characterized by their unique cyclic structures and the presence of various functional groups.
Research on a Vanuatu sponge, Axinella sp., led to the isolation of a new cycloamphilectene metabolite, N-formyl-7-amino-11-cycloamphilectene. nih.gov The structure and relative stereochemistry of this compound were determined using spectroscopic methods and single-crystal X-ray studies. nih.gov Diterpenes from Axinella sp., including cycloamphilectenes, often feature isocyanide, isothiocyanate, or formamide functionalities. researchgate.net A series of six cycloamphilectenes isolated from a Vanuatu Axinella sp. were found to potently reduce nitric oxide production in murine peritoneal macrophages, with some compounds showing the ability to reduce the expression of inducible nitric oxide synthase. researchgate.net
**Table 1: Examples of Diterpenes from *Axinella sp.***
| Compound Name | Source Organism | Key Structural Features | Reference |
|---|---|---|---|
| N-formyl-7-amino-11-cycloamphilectene | Axinella sp. (Vanuatu) | Diterpene, cycloamphilectene skeleton | nih.gov |
Triterpenes (e.g., Lupane-Type)
Triterpenes, composed of six isoprene units, represent another significant class of compounds from Axinella sp. Among these, lupane-type triterpenes are noteworthy. The lupane (B1675458) skeleton is a pentacyclic triterpenoid (B12794562) structure that forms the basis for a variety of bioactive molecules. nih.govresearchgate.net
A study focusing on a South African species of Axinella resulted in the isolation of seven new sodwanone triterpenoids, which are a type of lupane derivative. nih.gov These compounds, including 3-epi-sodwanone K, were identified through bioassay-guided fractionation. nih.gov Lupane-type triterpenes are known for their wide distribution in the plant kingdom and have been the subject of extensive research for their potential pharmacological activities. nih.govresearchgate.net The basic lupane structure can be modified in various ways, leading to a diverse range of derivatives with different biological properties. frontiersin.org
**Table 2: Examples of Triterpenes from *Axinella sp.***
| Compound Name | Source Organism | Type | Reference |
|---|---|---|---|
| 3-epi-sodwanone K | Axinella sp. (South Africa) | Sodwanone (Lupane-type) | nih.gov |
Steroids and Sterols
The steroidal composition of Axinella sponges is diverse and includes a variety of rare and sometimes unconventional structures. researchgate.net These compounds are crucial components of cell membranes and can serve as precursors to steroid hormones. mdpi.com
From a South China Sea sponge identified as Axinella sp., a new steroid, 24β-methylcholesta-1,8,14,22,25-penten-3-one-5α-ol, was isolated. nih.gov Its structure was elucidated through extensive spectroscopic analysis. nih.gov Another study on Axinella carteri from the Bay of Bengal revealed the presence of A-nor-5α-cholestan-2-one. researchgate.net The unique presence of A-nor-sterols in some sponges suggests they may be products of biotransformation of dietary precursors or synthesized by associated bacteria. researchgate.net The diversity of sterols in marine sponges can also provide insights into their ecological interactions and trophic levels. mdpi.com
**Table 3: Examples of Steroids and Sterols from *Axinella sp.***
| Compound Name | Source Organism | Key Structural Features | Reference |
|---|---|---|---|
| 24β-methylcholesta-1,8,14,22,25-penten-3-one-5α-ol | Axinella sp. (South China Sea) | New steroid | nih.gov |
| A-nor-5α-cholestan-2-one | Axinella carteri | A-nor-steroid | researchgate.net |
Peptides and Diketopiperazines
Axinella sponges are a known source of various peptides, including cyclic peptides and diketopiperazines, which often exhibit significant biological activities. dergipark.org.tr
Cyclic peptides are peptides in which the amino acid chain forms a ring structure. This cyclization enhances their stability against enzymatic degradation. nih.gov
From a marine sponge of the Axinella species, four immunosuppressive cycloheptapeptide diastereomers, named axinellasins A-D, were discovered. researcher.life Their structures were determined through detailed spectroscopic analyses and X-ray crystallography. researcher.life Another example is cyclonellin, a new cyclic octapeptide isolated from an aqueous extract of Axinella carteri. nih.gov Its structure was elucidated using NMR spectroscopy and Edman sequencing of peptide fragments. nih.gov Cyclodipeptides, the smallest class of cyclic peptides, have also been identified. For instance, verpacamide A and its stereoisomer were found in Axinella polypoides. nih.gov
**Table 4: Examples of Cyclic Peptides from *Axinella sp.***
| Compound Name | Source Organism | Type | Reference |
|---|---|---|---|
| Axinellasins A-D | Axinella sp. | Cycloheptapeptides | researcher.life |
| Cyclonellin | Axinella carteri | Cyclic octapeptide | nih.gov |
| Verpacamide A | Axinella polypoides | Cyclodipeptide | nih.gov |
Diketopiperazines (DKPs), also known as cyclic dipeptides, are the simplest form of cyclic peptides, formed from two amino acids. nih.gov They are a common class of metabolites found in various marine organisms, including sponges. researchgate.net
Chemical investigations of Axinella sp. have led to the isolation of several diketopiperazines. researchgate.netacs.org For example, a study on Axinella sinoxea from the Persian Gulf resulted in the isolation of a new DKP, (−)-Cyclo(L-trans-Hyp-L-Ile). nih.gov DKPs are of significant interest due to their rigid and stable structure, making them attractive scaffolds for drug discovery. nih.gov
**Table 5: Examples of Diketopiperazines from *Axinella sp.***
| Compound Name | Source Organism | Key Structural Features | Reference |
|---|---|---|---|
| (−)-Cyclo(L-trans-Hyp-L-Ile) | Axinella sinoxea | New diketopiperazine | nih.gov |
Other Notable Compound Classes
Beyond the classes mentioned above, Axinella sp. produce a variety of other bioactive compounds. These include alkaloids and glycoproteins.
For instance, a new alkaloid, 1-(1H-indol-3-yl)-2,3-dihydroxy-5-methyl-hexane, was isolated from the ethanol (B145695) extract of a South China Sea Axinella sp. alongside a novel steroid. nih.gov Another study on a tropical marine Axinella sp. focused on the bioactive alkaloids debromohymenialdisine (DBH) and hymenialdisine (HD). nih.gov Additionally, a glycoprotein (B1211001) lectin was identified in Axinella donnani, which demonstrated significant anti-biofilm activity. mdpi.com
Sulfated Lipopolysaccharides
Axinella species also produce complex lipopolysaccharides, which are large molecules consisting of a lipid and a polysaccharide. A notable example is Axinelloside A, isolated from the Japanese marine sponge Axinella infundibula. nih.gov
Research Findings on Axinelloside A:
Axinelloside A is a highly sulfated lipopolysaccharide with a significant molecular weight of 4780.4 Da (as the monoisotopic mass of the 19 sodium salt). nih.gov Its intricate structure was determined through spectroscopic methods and consists of:
A lipid component: This includes one (R)-3-hydroxy-octadecanoic acid and three (E)-2-hexadecenoic acids. nih.gov
A polysaccharide component: This is made up of twelve sugar units: one scyllo-inositol, one D-arabinose, five D-galactoses, and five L-fucoses. nih.gov
Sulfate (B86663) groups: The molecule is heavily sulfated, containing 19 sulfate groups. nih.gov
Research has shown that Axinelloside A is a potent inhibitor of human telomerase, with an IC50 of 2.0 µg/mL. nih.gov
| Compound Name | Source Organism | Molecular Weight | Composition | Reported Activity |
| Axinelloside A | Axinella infundibula | 4780.4 Da | 12 sugars (scyllo-inositol, D-arabinose, D-galactose, L-fucose), 1 (R)-3-hydroxy-octadecanoic acid, 3 (E)-2-hexadecenoic acids, 19 sulfates. nih.gov | Human telomerase inhibitor. nih.gov |
Biosynthetic Pathways and Origin of Metabolites
Precursor Incorporation Studies
Precursor incorporation studies, often using isotopically labeled compounds, are a fundamental method for tracing the building blocks of complex natural products. In the context of Axinella metabolites, this approach has provided key insights into the origins of pyrrole-imidazole alkaloids (PIAs), a prominent class of compounds found in these sponges. mdpi.com
Research has demonstrated that the pyrrole (B145914) moiety of these alkaloids is derived from the amino acid proline. nih.gov By feeding the sponge with radiolabeled proline, scientists have been able to track its incorporation into the final alkaloid structure. nih.gov Similarly, studies on sterol biosynthesis in Axinella polypoides have shown the conversion of cholesterol into 19-norcholestanols, indicating a defined biosynthetic modification pathway within the sponge or its associated symbionts. nih.gov
Another study applied a precursor ion scanning-supercritical fluid chromatography (PI-SFC) method to specifically seek out new cycloheptapeptides containing methionine sulfoxide (B87167), leading to the discovery of axinellasins A-D from an Axinella species. nih.govresearcher.life This "precursor-guided" mining strategy highlights how knowledge of biosynthetic precursors can accelerate the discovery of novel compounds. nih.gov
Enzymatic Machinery Involved in Biosynthesis
While the specific enzymatic machinery responsible for the full biosynthesis of most Axinella metabolites is not yet completely characterized, studies on related pathways provide foundational knowledge. The biosynthesis of pyrrole-imidazole alkaloids, for instance, involves well-established enzymatic transformations. nih.gov
Key steps include the enzymatic oxidation of the pyrrolidine (B122466) ring of the precursor, proline, to form the pyrrole structure. nih.gov Additionally, halogenation, particularly bromination, is a common feature of these alkaloids, pointing to the action of specific halogenase enzymes. nih.gov However, the complete enzymatic cascade, including the enzymes responsible for the contentious formation of the aminoalkyl-2-aminoimidazole moiety, remains an active area of investigation. nih.gov The induction of enzymes like COX-2 and nitric oxide synthase, and their subsequent inhibition by diterpenes from Axinella, also points to complex interactions between sponge metabolites and enzymatic pathways, although this relates more to the compound's mode of action than its biosynthesis. dergipark.org.tr
Role of Sponge-Associated Microorganisms in Metabolite Production
Marine sponges are not solitary organisms but are complex holobionts, hosting vast and diverse communities of microorganisms, including bacteria, archaea, and fungi. nih.govnih.gov These microbial associates can make up a significant portion of the sponge's biomass and are believed to be the true producers of many compounds originally attributed to the sponge itself. nih.govresearchgate.net The theory is that microorganisms, which can be difficult to cultivate in laboratory settings, are the source of this chemical novelty. nih.gov23michael.com
The association between the sponge and its microbes can be highly specific and stable. For example, studies have revealed temporally and spatially stable associations between Mediterranean Axinella species and specific crenarchaeal associates. nih.gov This intimate and long-term relationship supports the hypothesis of co-evolved metabolic capabilities, where the sponge provides a protected, nutrient-rich environment, and the microbes produce defensive or signaling compounds. researchgate.net
A significant body of evidence points to both bacteria and fungi within the Axinella holobiont as prolific producers of bioactive secondary metabolites. 23michael.com
Endosymbiotic Fungi: A notable example is the isolation of the fungus Aspergillus sydowii from a marine sponge of the genus Axinella. undip.ac.idundip.ac.id This symbiotic fungus was shown to produce substances with antibacterial activity against multidrug-resistant pathogens like Staphylococcus aureus and Escherichia coli. undip.ac.idundip.ac.id Researchers suggest that while bacteria are more numerous in sponges, fungal symbionts may produce more clinically important compounds. undip.ac.id
Endosymbiotic Bacteria: The bacterial communities within Axinella are diverse, with pyrosequencing studies of Axinella corrugata revealing a dominance of phyla such as Proteobacteria, Cyanobacteria, and Bacteroidetes. nih.gov Specific bacteria isolated from Axinella donnani have demonstrated the ability to produce antibacterial compounds. researchgate.net For instance, verpacamide A, a cyclodipeptide found in Axinella vaceleti and considered a possible precursor to PIAs, is stereoisomeric to a compound first isolated from a marine Pseudomonas sp. bacterium. nih.gov This structural similarity strongly suggests a bacterial origin for these precursor molecules. nih.gov Furthermore, studies on Axinella sp. have identified associated bacteria that produce alkaloids with activity against pathogenic bacteria. researchgate.net
Determining the precise origin of a metabolite—whether it is produced by the sponge host or by its microbial symbionts—is one of the most significant challenges in marine natural products chemistry. nih.gov
Evidence for a microbial origin is often circumstantial, based on the isolation of an identical or structurally similar compound from a microorganism. researchgate.net The fact that many bioactive compounds from marine organisms are similar to those from their associated microbes supports the theory that the microbes are the true producers. researchgate.net Some researchers believe microorganisms provide not just finished bioactive compounds, but also essential precursors to their host. undip.ac.id
Conversely, some evidence suggests the sponge itself possesses significant biosynthetic capabilities. Sponges like Axinella are categorized as "low microbial abundance" (LMA) sponges. nih.gov Surprisingly, a comparative metabolomics study found that the LMA sponges Axinella and Stylissa possess a higher diversity of metabolites than the "high microbial abundance" (HMA) sponge Agelas. nih.govagarwallab.com This finding challenges the assumption that microbial diversity directly correlates with metabolic richness and suggests that the sponge host may be a primary contributor to its own chemical arsenal (B13267). agarwallab.com Ultimately, resolving this question likely requires a combination of techniques, including cell separation, cultivation of symbionts, and genomic analysis to localize the biosynthetic pathways. researcher.lifenih.gov
Genetic and Genomic Basis for Biosynthesis
The genetic and genomic foundations for the biosynthesis of metabolites in Axinella are just beginning to be explored. This field aims to identify the biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for natural product synthesis.
For the prominent pyrrole-imidazole alkaloids, the responsible BGCs have not yet been resolved. sci-hub.se This represents a significant knowledge gap. The difficulty lies in the complexity of the sponge holobiont's collective genome (metagenome) and the fact that many microbial symbionts remain uncultivable. nih.gov23michael.com
Recent metagenomic studies of sponges are revealing vast and novel biosynthetic landscapes. One analysis of three HMA sponges found that less than 1% of the recovered gene cluster families showed similarity to any previously characterized BGC, indicating an enormous untapped reservoir of novel biochemistry. researchgate.net While Actinobacteria are a phylum well-known for their production of secondary metabolites and their genomes contain numerous BGCs, directly linking specific clusters to compounds in Axinella requires further research. nih.gov The discovery of a new symbiotic bacterium, Chengkuizengella axinellae sp. nov., within an Axinella sponge, and the analysis of its genome, which contains genes for host-adhesion and transporters, points toward a symbiotic lifestyle and provides a target for future genomic investigation into metabolite production. researchgate.net
Chemical Synthesis and Derivatization Studies
Total Synthesis Approaches for Axinella Metabolites
The total synthesis of Axinella metabolites, particularly the pyrrole-imidazole alkaloids (PIAs), is a testament to the ingenuity of modern organic chemistry. These endeavors are not merely academic exercises; they provide access to larger quantities of these rare compounds for biological evaluation and open avenues for creating structurally novel analogues.
Notable among these efforts is the synthesis of the architecturally complex axinellamines. The laboratory of Phil Baran at Scripps Research developed a scalable route to axinellamines A and B, which was crucial for identifying their broad-spectrum antibacterial activity. nih.gov An early-generation synthesis was lengthy, requiring twenty steps to reach a key spirocyclic intermediate, and suffered from a lack of stereocontrol at a pivotal step. nih.gov The refined, second-generation synthesis introduced significant improvements. A key transformation involved a Pauson-Khand cycloaddition to construct a core cyclopentanone. nih.gov Another critical step was a diastereoselective spirocyclization, where the use of trifluoromethanesulfonamide (B151150) (TfNH₂) as a catalyst with tert-butyl hypochlorite (B82951) as the chlorinating agent allowed the formation of the desired spirocycle as a single diastereoisomer, a major advancement over the previous route. nih.gov
An alternative asymmetric synthesis of axinellamines A and B was reported by the Chuo Chen group. researcher.lifenih.govresearchgate.net This route established the core structure through a directed Scheuer rearrangement and converted a key hydroxy group into the required chloride via an anchimeric displacement. researcher.lifenih.gov This work highlighted the challenges associated with the hydrolytic stability of the chlorinated intermediates and demonstrated how modulating the electronic properties of an adjacent spiro-heterocycle could improve stability. nih.gov The entire asymmetric synthesis was achieved in 31 steps starting from (S)-Garner's aldehyde. researcher.life
More recently, the total synthesis of axinellasin D, a cycloheptapeptide with immunosuppressive properties, was accomplished. nih.gov This was achieved through a combination of solid-phase and solution-phase peptide synthesis techniques, utilizing Fmoc (Fluorenylmethyloxycarbonyl) protecting group chemistry, which is a standard approach for peptide construction. nih.gov
Table 1: Key Strategies in the Total Synthesis of Axinellamine A/B
| Synthetic Strategy | Key Reaction(s) | Starting Material | Major Challenges Addressed |
|---|---|---|---|
| Baran Synthesis | Pauson-Khand Cycloaddition; Catalytic Asymmetric Spirocyclization | bis-allylic TMS ether and Boc-protected propargylamine | Scalability; Stereocontrol of spirocycle formation. nih.govnih.gov |
| Chen Synthesis | Directed Scheuer Rearrangement; Anchimeric Chlorination | (S)-Garner's aldehyde | Asymmetric synthesis; Stability of chlorinated intermediates. researcher.lifenih.gov |
Semisynthesis and Chemical Modification Strategies
Semisynthesis, which uses a readily available natural product as a starting scaffold for chemical modification, is a powerful strategy to generate novel derivatives that may possess enhanced or new biological activities. While extensive semisynthetic programs on Axinella metabolites are not widely reported, the principles are well-established, and the natural diversity within the sponge itself provides a blueprint for such derivatizations.
For example, sponges of the Axinella genus produce a variety of related pyrrole-imidazole alkaloids, such as hymenialdisine (B1662288), debromohymenialdisine (B1669978), and 3-bromo-hymenialdisine. nih.gov The co-occurrence of these compounds suggests a biosynthetic pathway involving a late-stage bromination step. This natural derivatization can be mimicked in the lab to prepare analogues. Starting with debromohymenialdisine, which can be isolated in significant quantities, chemists can explore various halogenation reactions to introduce bromine or other halogens at different positions on the molecule, probing the electronic and steric requirements for biological activity.
Furthermore, some metabolites are considered potential biosynthetic precursors for more complex structures. Verpacamide A, a cyclodipeptide first reported from Axinella vaceleti, has been suggested as a possible precursor to the pyrrole-imidazole alkaloids. nih.gov This suggests a synthetic strategy where such simpler precursors, whether isolated or synthesized, could be subjected to biomimetic transformations to access the more complex dimeric alkaloids.
Development of Synthetic Analogues for Structure-Activity Relationship (SAR) Studies
The development of synthetic analogues is critical for understanding which parts of a molecule are essential for its biological effect, a process known as Structure-Activity Relationship (SAR) studies. By systematically altering the structure of a parent compound and assessing the biological activity of each new analogue, researchers can build a model of the pharmacophore—the essential features required for activity.
The pyrrole-imidazole alkaloids from Axinella have been a key target for such studies. A review on hymenialdisine highlights the significant interest in synthesizing its analogues to evaluate their potent activity as competitive kinase inhibitors. nih.gov The natural analogues found in Axinella carteri provide a clear, albeit limited, SAR study. When tested for cytotoxicity against mouse lymphoma cells, debromohymenialdisine was the most active, followed by hymenialdisine and 3-bromo-hymenialdisine, which were roughly equal in potency. nih.gov This suggests that while bromination is tolerated, the presence of the bromine on the pyrrole (B145914) ring in hymenialdisine slightly reduces activity compared to the debromo version, and adding a second bromine offers no further benefit for this specific activity. nih.gov
Similarly, a study on the cycloheptapeptides axinellasins A-D, isolated from an Axinella species, found that these compounds, which are diastereomers of one another, exhibited different levels of immunosuppressive effects. nih.gov Specifically, compounds 1 and 4 showed better inhibitory activities on T and B cell proliferation than their corresponding diastereomers, 2 and 3. This demonstrates that the specific three-dimensional arrangement of atoms (stereochemistry) is crucial for the biological function of these cyclic peptides. nih.gov
Table 2: Structure-Activity Relationship of Hymenialdisine Analogues from Axinella carteri
| Compound | Key Structural Feature | Cytotoxicity (ED₅₀ µg/mL) | Insecticidal Activity (LD₅₀ ppm) |
|---|---|---|---|
| Debromohymenialdisine | No bromine atom | 1.8 | 125 |
| Hymenialdisine | One bromine on pyrrole ring | 3.9 | 88 |
| 3-Bromo-hymenialdisine | Two bromine atoms | 3.9 | Inactive |
Data sourced from a study on L5178y mouse lymphoma cells and Spodoptera littoralis larvae. nih.gov
Biocatalytic Approaches in Metabolite Transformation
Biocatalysis, the use of natural catalysts like enzymes or whole-cell systems to perform chemical transformations, is a rapidly growing field in green chemistry. rsc.org It offers remarkable selectivity under mild reaction conditions, which is particularly advantageous when working with complex and sensitive natural products. rsc.org
The potential for applying these techniques to compounds from Axinella is significant. A notable discovery was made by screening a metagenomic library derived from the marine sponge Axinella dissimilis. nih.gov This work led to the identification of two novel lipase (B570770)/esterase enzymes. One of these hydrolases demonstrated the ability to hydrolyze a challenging substrate with a remote stereocenter, yielding a specific product with high efficiency. nih.gov Such enzymes could be harnessed to perform selective modifications on Axinella metabolites, for example, by selectively hydrolyzing ester groups on a terpene or steroid scaffold without affecting the rest of the molecule.
Modern chemoenzymatic strategies further expand these possibilities. Recent research has demonstrated the power of biocatalytic stereocontrolled cyclizations to create terpene scaffolds. nih.gov While not yet applied directly to terpenes from Axinella (such as axisonitrile or axamide), these methods, which use simple cell powders and lipases, could streamline the synthesis of chiral building blocks for these molecules. nih.gov For instance, a lipase could be used to facilitate a key acylation or cyclization step, ensuring the correct stereochemistry in the final product, a task that is often a major hurdle in traditional chemical synthesis. nih.gov The application of these emerging biocatalytic tools holds great promise for the future synthesis and diversification of the rich chemical arsenal (B13267) found in Axinella sponges.
Biological Activities and Mechanistic Investigations
Antimicrobial Activities
Compounds isolated from Axinella species and their associated microorganisms have demonstrated notable activity against a range of pathogenic bacteria and fungi.
Antibacterial Effects
A variety of compounds from Axinella sp. have been identified as possessing antibacterial properties. For instance, three triterpenoid (B12794562) compounds isolated from Axinella infundibuliformis—3β-Hydroxylup-20(29)-ene, 3β-Hydroxylup-20(29)-en-28-oic acid, and 3-Oxo-lup-20(29)-en-28-oic acid—have shown activity against pathogenic bacteria. acgpubs.org Notably, 3β-Hydroxylup-20(29)-ene exhibited strong activity against Pseudomonas aeruginosa. acgpubs.org Crude extracts from A. infundibuliformis also displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). acgpubs.orgresearchgate.net
The pyrrole (B145914) alkaloids, axinellamines A and B, have been identified as effective anti-tubercular agents, demonstrating significant activity against Mycobacterium tuberculosis. griffith.edu.au Their minimum inhibitory concentration (MIC) was notably reduced in minimal media. griffith.edu.au Studies on synthetic axinellamines confirmed their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including MRSA strains. acs.org
Furthermore, microorganisms associated with Axinella sponges are a promising source of antibacterial agents. A fungus, Aspergillus sydowii, isolated from an Axinella sp., produced substances that inhibited multidrug-resistant (MDR) Staphylococcus aureus and Escherichia coli. undip.ac.idundip.ac.id Similarly, bacteria associated with Axinella sp. have shown the ability to produce compounds with antibacterial activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB). researchgate.netteknolabjournal.com Fungi such as Penicillium citrinum and Talaromyces sp., found in association with Axinella sponges, produce compounds like isocyclocitrinol A, 22-acetylisocyclocitrinol A, and talaromycesone A, which exhibit antibacterial properties. mdpi.com
| Compound/Extract | Target Bacteria | Activity |
| 3β-Hydroxylup-20(29)-ene | Pseudomonas aeruginosa | Strong activity (24.0 ± 0.09 mm inhibition zone) |
| 3β-Hydroxylup-20(29)-en-28-oic acid | Pseudomonas aeruginosa | Moderate activity (7.0 ± 0.06 mm inhibition zone) |
| 3-Oxo-lup-20(29)-en-28-oic acid | Pseudomonas aeruginosa | Moderate activity (10.7 ± 0.08 mm inhibition zone) |
| A. infundibuliformis hexane (B92381) extract | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong activity (24.7 ± 0.05 mm inhibition zone); MIC of 3.12 mg/mL |
| A. infundibuliformis dichloromethane (B109758) extract | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong activity (22.0 ± 0.35 mm inhibition zone); MIC of 6.25 mg/mL |
| Axinellamine A | Mycobacterium tuberculosis | MIC90 of 18 µM (standard media), 0.6 µM (minimal media) |
| Axinellamine B | Mycobacterium tuberculosis | MIC90 of 15 µM (standard media), 0.8 µM (minimal media) |
| Isocyclocitrinol A & 22-acetylisocyclocitrinol A | Staphylococcus epidermidis, Enterococcus durans | Weak antibacterial activity |
| Talaromycesone A | Human pathogenic Staphylococcus strains | Potent antibacterial activity (IC50 of 3.70 μM) |
| Aspergillus sydowii extract | MDR Staphylococcus aureus, MDR Escherichia coli | Inhibition zones of 18.75 mm and 15.10 mm, respectively (at 400 µ g/disk ) |
Antifungal Effects
Extracts from Axinella infundibuliformis have demonstrated mild to low antifungal activity against several human pathogenic fungi. researchgate.netseku.ac.ke The extracts showed inhibitory effects against Candida albicans, Microsporum gypseum, and Cryptococcus neoformans. researchgate.netseku.ac.ke In a search for new antifungal metabolites, four bromopyrrole alkaloids were isolated from Axinella brevistyla, which were found to inhibit the growth of an ergosterol-deficient mutant of Saccharomyces cerevisiae. dergipark.org.tr
| Compound/Extract | Target Fungi | Activity |
| A. infundibuliformis methanol (B129727) extract | Candida albicans | Mild activity (6.7 ± 0.02 mm inhibition zone) |
| A. infundibuliformis dichloromethane extract | Candida albicans | Mild activity (6.0 ± 0.04 mm inhibition zone) |
| A. infundibuliformis hexane extract | Candida albicans | Mild activity (5.7 ± 0.03 mm inhibition zone) |
| A. infundibuliformis dichloromethane extract | Microsporum gypseum | Low activity (6.3 ± 0.01 mm inhibition zone) |
| A. infundibuliformis hexane extract | Cryptococcus neoformans | Low activity (6.3 ± 0.07 mm inhibition zone) |
| Bromopyrrole alkaloids | Saccharomyces cerevisiae (erg6 mutant) | Growth inhibition at <1.0 to 100 µ g/disk |
Antifouling Activities
Marine sponges, being sessile organisms, have developed chemical defenses to prevent fouling by other marine life. researchgate.net Compounds isolated from Axinella sp. have shown significant antifouling properties. Hymenialdisine (B1662288) and debromohymenialdisine (B1669978), isolated from an Axinella species, exhibited potent activity against the settlement of the green mussel Perna viridis, the bryozoan Bugula neritina, and the green alga Ulva prolifera. researchgate.netnih.gov These findings suggest that these compounds play a crucial role in the chemical defense of the sponge against biofouling. researchgate.net Extracts from Axinella verrucosa and Axinella polypoides have also been shown to inhibit the settlement of barnacle larvae. researchgate.net
| Compound | Target Organism | Activity (EC50) |
| Hymenialdisine | Perna viridis (green mussel) | 31.77 µg/ml |
| Bugula neritina (bryozoan) | 3.43 µg/ml | |
| Ulva prolifera (green alga) | 8.31 µg/ml | |
| Debromohymenialdisine | Perna viridis (green mussel) | 138.18 µg/ml |
| Bugula neritina (bryozoan) | 8.17 µg/ml | |
| Ulva prolifera (green alga) | 0.67 µg/ml |
In Vitro Cytotoxicity and Antineoplastic Activity (Non-Clinical Cell Line Studies)
A number of compounds from Axinella sp. have demonstrated significant cytotoxicity against various cancer cell lines in vitro, indicating their potential as antineoplastic agents. The Republic of Palau marine sponge Axinella sp. was found to be a source of potent cell growth inhibitory substances. researchgate.net From this sponge, the polyether macrocyclic lactones halichondrin B and homohalichondrin B were isolated. researchgate.net Additionally, two cycloheptapeptides, axinastatins 2 and 3, were identified and showed cytostatic activity against six human cancer cell lines with GI50 values ranging from 0.0072 to 0.35 µg/mL. researchgate.net A fungus, Trichophyton sp., associated with an Axinella sponge, also produced extracts with high cytotoxicity. researchgate.net
Immunosuppressive Effects (e.g., T and B Cell Proliferation Inhibition)
Research into the chemical constituents of Axinella sp. has led to the discovery of compounds with immunosuppressive properties. A series of cycloheptapeptide diastereomers, named axinellasins A–D, were isolated from a marine sponge of the Axinella genus. acs.orgnih.govresearcher.life These compounds were found to exhibit immunosuppressive effects by inhibiting the proliferation of both T and B cells. acs.orgnih.gov Axinellasins A and D demonstrated more potent inhibitory activities compared to their corresponding diastereomers. acs.orgnih.gov Another cyclic peptide, hymenamide C, isolated from an Axinella species, was also found to significantly inhibit lymphocyte proliferation. dergipark.org.tr
Enzyme Inhibition Studies (e.g., Telomerase, Kinases, Glycogen Synthase Kinase)
Specific molecules from Axinella sp. have been identified as potent inhibitors of key cellular enzymes, highlighting their potential for therapeutic intervention in various diseases.
Telomerase Inhibition: Telomerase is an enzyme crucial for the sustained proliferation of most cancer cells, making it a key target for anticancer drug discovery. dergipark.org.tr A highly sulfated lipopolysaccharide, axinelloside A, was isolated from the Japanese marine sponge Axinella infundibula. nih.govnih.gov This compound was identified as a strong inhibitor of human telomerase with an IC50 value of 2.0 µg/mL. nih.gov
Kinase Inhibition: Protein kinases are vital for cellular regulation, and their dysregulation is implicated in diseases like cancer. researchgate.netnih.gov Hymenialdisine, a brominated pyrrole alkaloid first isolated from sponges including Axinella verrucosa, is a potent inhibitor of several kinases. researchgate.netnih.gov It competitively inhibits cyclin-dependent kinase 1 (CDK1)/cyclin B with an IC50 of 22 nM and also shows inhibitory activity against other kinases such as CDK2/cyclin A (IC50 of 70 nM) and MEK (IC50 of 3.0 nM). nih.gov
Anti-inflammatory and Antioxidant Activities
Chemical compounds derived from Axinella sponges have demonstrated notable anti-inflammatory and antioxidant properties in various laboratory studies. These activities are crucial in the search for new therapeutic agents to combat oxidative stress and inflammation-related diseases.
A crude extract prepared from an Axinella sp. collected in Sri Lanka showed potent anti-inflammatory and antioxidant effects across several in vitro assays. researchgate.net The extract demonstrated significant inhibition of protein denaturation, a key process in inflammation, with a half-maximal inhibitory concentration (IC50) of 39.55 ± 3.21 µg/ml. researchgate.net It also stabilized bovine erythrocyte membranes against both heat-induced and hypertonicity-induced damage, with IC50 values of 44.64 ± 0.56 µg/ml and 35.7 ± 0.26 µg/ml, respectively. researchgate.net
In terms of antioxidant capacity, the same crude extract exhibited strong radical scavenging activity. researchgate.net It was particularly effective against nitric oxide (NO) radicals, with an IC50 value of 50.63 ± 2.85 µg/ml. researchgate.net Its activity against the 2,2-diphenyl-1-picryl-hydrazil (DPPH) radical was also significant, showing an IC50 of 42.49 ± 0.85 µg/ml. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netnih.gov The extract showed lower potency in scavenging 2,2′-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radicals (IC50 = 42.49 ± 0.74 µg/ml) and peroxide radicals (IC50 = 323.52 ± 3.71 µg/ml). researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netnih.gov
Further research on specific compounds has identified marine diterpenes from a Vanuatu Axinella species that can control the overproduction of nitric oxide and prostaglandin (B15479496) E2. This is achieved through a dual inhibition mechanism targeting both inducible nitric oxide synthase (iNOS) expression and cyclooxygenase-2 (COX-2) activity. dergipark.org.tr Similarly, a gel formulated with an extract from Axinella carteri demonstrated significant anti-inflammatory effects in a carrageenan-induced edema model in mice, with a 0.04% concentration of the extract gel achieving an inhibition percentage of 88.73%. atlantis-press.comresearchgate.net Pyrrololactam alkaloids isolated from a South China Sea Axinella sp. also showed weak anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells.
| Assay Type | Activity Metric | Result (µg/ml) | Reference |
|---|---|---|---|
| Anti-inflammatory (Protein Denaturation) | IC50 | 39.55 ± 3.21 | researchgate.net |
| Anti-inflammatory (Heat-induced Membrane Stability) | IC50 | 44.64 ± 0.56 | researchgate.net |
| Anti-inflammatory (Hypertonicity-induced Membrane Stability) | IC50 | 35.7 ± 0.26 | researchgate.net |
| Antioxidant (Nitric Oxide Scavenging) | IC50 | 50.63 ± 2.85 | researchgate.net |
| Antioxidant (DPPH Radical Scavenging) | IC50 | 42.49 ± 0.85 | researchgate.net |
| Antioxidant (ABTS Radical Scavenging) | IC50 | 42.49 ± 0.74 | researchgate.net |
| Antioxidant (Peroxide Radical Scavenging) | IC50 | 323.52 ± 3.71 | researchgate.net |
Ecological Roles and Chemical Defense Mechanisms (e.g., Antifeedant Activity)
As sessile, soft-bodied organisms, sponges rely on chemical defenses to deter predators and prevent biofouling—the undesirable accumulation of microorganisms, algae, and invertebrates on their surfaces. researchgate.net Compounds from Axinella play a significant role in these ecological interactions.
Studies on Axinella verrucosa have revealed that its chemical extracts deter feeding by the generalist shrimp Palaemon elegans. nih.gov The bromopyrrole compound hymenidin (B1674120), found in the sponge, was identified as a key contributor to this antifeedant activity. nih.gov Another pyrrole-imidazole alkaloid, stevensine (B1337892), found in high concentrations in Axinella corrugata, has also been shown to possess potent antifeedant properties. nih.gov
In addition to predation defense, Axinella metabolites provide protection against biofouling. Two major compounds isolated from an Axinella sp., hymenialdisine and debromohymenialdisine, have demonstrated significant antifouling activities. researchgate.netxmu.edu.cn These compounds effectively inhibit the settlement and growth of common fouling organisms. For instance, they inhibit byssus thread production in the green mussel Perna viridis and prevent the settlement of larvae from the bryozoan Bugula neritina and spores from the green alga Ulva prolifera. researchgate.netxmu.edu.cn The potent and broad-spectrum activity of these compounds suggests they are crucial for the chemical defense of the sponge in its natural habitat. researchgate.netxmu.edu.cn
| Compound | Test Organism | Activity Metric | Result (µg/ml) | Reference |
|---|---|---|---|---|
| Hymenialdisine | Perna viridis (Green Mussel) | EC50 | 31.77 | researchgate.netxmu.edu.cn |
| Bugula neritina (Bryozoan) | EC50 | 3.43 | researchgate.netxmu.edu.cn | |
| Ulva prolifera (Green Alga) | EC50 | 8.31 | researchgate.netxmu.edu.cn | |
| Debromohymenialdisine | Perna viridis (Green Mussel) | EC50 | 138.18 | researchgate.netxmu.edu.cn |
| Bugula neritina (Bryozoan) | EC50 | 8.17 | researchgate.netxmu.edu.cn | |
| Ulva prolifera (Green Alga) | EC50 | 0.67 | researchgate.netxmu.edu.cn |
Structure-Activity Relationship (SAR) Analysis of Active Compounds
Understanding the relationship between a compound's chemical structure and its biological activity is fundamental to drug discovery and development. SAR studies help identify the key molecular features (pharmacophores) responsible for a desired effect, guiding the synthesis of more potent and selective analogs.
For pyrrole-imidazole alkaloids from Axinella and related sponges, SAR analyses have provided insights into their defensive roles. In oroidin-like molecules, the imidazole (B134444) moiety, while not active on its own, acts as an enhancer of the feeding deterrent activity exerted by the pyrrole portion of the molecule. nih.gov This indicates a synergistic interaction between the two structural components.
SAR studies on other classes of marine natural products provide a framework for how minor structural modifications can drastically alter bioactivity. For example, in studies of brominated indoles from a marine mollusc, the position of bromine substitution was critical for anti-inflammatory activity. mdpi.com Compounds with bromine at the C5 or C6 position of an isatin (B1672199) core showed significantly increased inhibitory activity against inflammatory mediators like nitric oxide. mdpi.com This principle, where specific substitutions on a core scaffold dictate potency, is broadly applicable to the study of Axinella compounds. For instance, comparing the antifouling data for hymenialdisine and debromohymenialdisine shows that the presence of a bromine atom significantly impacts activity, though its effect varies depending on the target organism. researchgate.netxmu.edu.cn
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.commdpi.com This model serves as a 3D query to screen large databases of compounds for molecules with similar features, potentially leading to the discovery of new active agents. mdpi.comnih.gov
The process involves analyzing a set of known active molecules to define the critical chemical properties—such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups—and their spatial relationships. mdpi.com While specific, published pharmacophore models for compounds exclusively from Axinella sp. are not detailed in the available literature, the methodology is widely applied to marine natural products. mdpi.comnih.govnih.gov For the bioactive compounds from Axinella, such as hymenialdisine or the pyrrole alkaloids, a pharmacophore model could be developed. For example, analyzing the structure of hymenialdisine in complex with a target kinase would reveal that the N1 atom of the pyrrole ring, the carbonyl oxygen, and the amide nitrogen of the azepine ring act as key hydrogen bonding features, forming a pharmacophore essential for its inhibitory activity. nih.gov This model could then guide the search for novel kinase inhibitors with different structural backbones but the same essential pharmacophoric features.
Chemotaxonomic and Phylogenetic Relationships
Metabolite Distribution as Chemotaxonomic Markers within Axinella and Related Genera
The distribution of specific secondary metabolites within the genus Axinella and its relatives has proven to be a powerful tool for chemotaxonomy. Certain classes of compounds are consistently found in particular species or groups of species, acting as chemical fingerprints that can aid in their classification.
Pyrrole-imidazole alkaloids (PIAs) are a prominent class of compounds that have been frequently proposed as chemotaxonomic markers. nih.govnih.gov Their presence has been noted not only in various Axinella species but also in the related family Agelasidae. nih.govrsc.org This shared chemistry suggests a closer phylogenetic relationship between these groups than previously thought based on morphology alone. nih.gov For instance, the presence of these alkaloids in species like Axinella corrugata, A. damicornis, and A. verrucosa has led to suggestions of their reclassification closer to the Agelasida. nih.gov However, the production of these compounds can be inconsistent. A detailed study of Axinella polypoides from the Mediterranean Sea revealed the absence of PIAs, while instead identifying cyclodipeptides like verpacamide A, which are considered potential precursors to PIAs. nih.gov This finding highlights the complexity of using single compound classes as definitive markers and underscores the need for comprehensive chemical profiling.
Terpenoids, particularly isonitriloids and diterpenes, also serve as important chemotaxonomic indicators. nih.gov, dergipark.org.tr Isonitriloids with axane, eudesmane, and aromadendrane skeletons have been reported from Axinella cannabina. nih.gov Diterpenes, such as cycloamphilectenes, have been isolated from Axinella species in Vanuatu, adding to the diverse chemical arsenal (B13267) of this genus. nih.gov
The following table provides an overview of representative secondary metabolites and their distribution, illustrating their utility as chemotaxonomic markers.
Table 1: Distribution of Chemotaxonomic Markers in Axinella and Related Genera
| Compound Class | Specific Compound(s) | Producing Organism(s) | Significance as a Chemotaxonomic Marker |
|---|---|---|---|
| Pyrrole-imidazole Alkaloids | Oroidin, Hymenialdisine (B1662288) | Axinella spp., Agelas spp., Stylissa spp. | Suggests a phylogenetic link between Axinellidae and Agelasidae. nih.govnih.govrsc.org |
| Cyclopeptides | Verpacamide A | Axinella vaceleti, Axinella polypoides | Considered a possible precursor to pyrrole-imidazole alkaloids. nih.gov |
| Terpenoids (Isonitriloids) | Axanes, Eudesmanes | Axinella cannabina | Characteristic for certain species within the genus. nih.gov |
| Terpenoids (Diterpenes) | N-formyl-7-amino-11-cycloamphilectene | Axinella sp. (Vanuatu) | Highlights the chemical diversity within the genus. nih.gov |
Correlation of Chemical Profiles with Sponge Phylogeny
The chemical profiles of Axinella sponges often correlate with their phylogenetic relationships, providing a molecular-level perspective that can either support or challenge traditional classifications based on morphology. The polyphyletic nature of the genus Axinella, as revealed by molecular data, is mirrored in its chemical diversity. nih.gov
The co-occurrence of pyrrole-imidazole alkaloids in certain Axinella species and members of the order Agelasida is a strong indicator of a shared evolutionary history. nih.gov This chemical evidence has contributed to the ongoing revision of sponge taxonomy, suggesting that some species currently classified under Axinella may need to be reassigned to different genera or even families to reflect their true phylogenetic placement.
Furthermore, comparative metabolomic analyses have demonstrated that metabolite profiles can vary more significantly between different sponge species than within individuals of the same species, supporting the use of chemical data in phylogenetic studies. nih.gov These analyses, often employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), can reveal subtle but consistent differences in the chemical makeup of closely related species. nih.gov
However, the relationship is not always straightforward. The production of certain secondary metabolites can be influenced by associated microorganisms, adding a layer of complexity to the interpretation of chemical data in a phylogenetic context. nih.gov For example, some antibacterial peptides have been traced back to endosymbiotic bacteria within the sponge Axinella donnani. nih.gov Disentangling the metabolic contributions of the sponge host from its microbial symbionts is crucial for accurately using chemical profiles to infer sponge phylogeny.
Geographical Variation in Metabolite Composition
The chemical composition of Axinella species can exhibit significant variation depending on their geographical location. This variability can be attributed to a range of environmental factors, including water temperature, nutrient availability, light exposure, and the local microbial community.
Studies comparing the metabolomes of Xestospongia species (a related genus) from different geographical locations have shown distinct chemical profiles, with some metabolites being associated with specific environmental conditions. nih.gov This principle of geographical variation also applies to Axinella. For instance, specimens of Axinella cannabina collected from the Aegean Sea have been a source of unique collagenous materials, highlighting regional differences in biochemical composition. nih.gov
The concept of a chemical "fingerprint" for a given species must therefore be approached with caution, as it can be influenced by the collection site. nih.gov An exhaustive chemical study of Axinella polypoides from the Mediterranean demonstrated a different metabolic profile than what might have been expected based on studies of other Axinella species from different regions. nih.gov This geographical plasticity in metabolite production has implications for bioprospecting efforts, as the same species collected from a different location may yield novel compounds.
This variation also complicates the use of chemical markers for taxonomy, as it can be difficult to distinguish between intraspecific variation due to geography and interspecific differences. Spicule characteristics, traditionally used in sponge taxonomy, have also been shown to be highly plastic and influenced by geographical location more than phylogeny. researchgate.net This underscores the need for an integrated taxonomic approach that combines morphological, molecular, and chemical data to achieve a robust classification of Axinella species.
Future Research Directions and Biotechnological Potential
Exploration of Undiscovered Chemical Diversity
The chemical diversity within Axinella species is far from fully explored. Exhaustive chemical studies of specimens from different ecosystems are crucial for establishing a comprehensive chemical "fingerprint" of a species. nih.govresearchgate.net Recent investigations of Axinella polypoides from the Mediterranean Sea, for example, led to the isolation of a new betaine (B1666868) and a new cyclonucleoside, while surprisingly finding no evidence of the pyrrole-imidazole alkaloids (PIAs) that are often considered characteristic of the genus. nih.gov This highlights that the metabolic profile of a sponge can vary significantly based on its geographical location and environmental conditions.
Furthermore, many microorganisms associated with sponges, including those from the Axinella genus, represent a significant and largely untapped source of novel bioactive compounds. researchgate.netmdpi.commdpi.com Studies have isolated unique steroids, peptaibols, and other compounds from fungi like Penicillium citrinum, Aspergillus niger, and Trichoderma atroviride residing within Axinella sponges. mdpi.com Pyrosequencing of the bacterial symbionts within Axinella corrugata revealed thousands of distinct bacterial operational taxonomic units (OTUs), with a significant percentage potentially representing novel taxa. nova.eduplos.orgnih.gov This vast microbial diversity suggests an equally vast and undiscovered chemical diversity, with the potential for finding new molecules with valuable properties.
Application of Omics Technologies (Metagenomics, Transcriptomics, Proteomics, Metabolomics)
The integration of "omics" technologies is revolutionizing the study of marine natural products, including those from Axinella sponges. These approaches provide a holistic view of the sponge holobiont (the sponge and its associated microbial community) and its metabolic potential.
Metagenomics : This technology allows scientists to study the genetic material recovered directly from environmental samples. In the context of Axinella, metagenomics is crucial for exploring the genomes of the vast, unculturable microbial communities associated with the sponge. researchgate.net A metagenomic study of Axinella corrugata using 454 pyrosequencing of 16S rRNA amplicons identified 9,444 distinct bacterial OTUs, uncovering a massive microbial diversity. plos.orgnih.govresearchgate.net Notably, 24% of the rRNA sequences could not be matched to bacteria at the class level, suggesting the presence of new taxa. nova.eduplos.orgnih.gov This approach can reveal biosynthetic gene clusters responsible for producing known and novel secondary metabolites, which is the first step toward their heterologous expression and sustainable production.
Transcriptomics : This field analyzes the complete set of RNA transcripts produced by an organism under specific conditions. For Axinella, transcriptomics can reveal which genes, both from the sponge and its symbionts, are actively being expressed. This can provide clues about the biosynthetic pathways that are active and how their expression might change in response to environmental stimuli.
Proteomics : The large-scale study of proteins, proteomics can identify the enzymes (the protein machinery) responsible for building complex natural products. By analyzing the proteins present in Axinella tissues, researchers can connect gene clusters identified through metagenomics to the actual enzymes they encode, helping to elucidate complex biosynthetic pathways.
Metabolomics : This is the comprehensive analysis of the complete set of small-molecule metabolites within a biological system. researchgate.net In Axinella research, metabolomics, often using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR), helps to create a chemical fingerprint of the sponge. nih.govresearchgate.net This can be used to rapidly identify known compounds (dereplication), discover new ones, and observe how the metabolic profile changes with geography, season, or other factors. nih.govresearchgate.net For example, metabolomic analysis of Axinella polypoides was used to quickly screen for the presence of PIAs. nih.gov
The combined power of these omics technologies allows for a more targeted and efficient approach to natural product discovery, moving beyond simple extraction and screening to a more rational, genomics-driven exploration of the Axinella holobiont's biosynthetic capabilities.
Sustainable Sourcing Strategies for Axinella Metabolites
A major bottleneck in the development of marine natural products is the "supply problem"—obtaining sufficient quantities of a compound for research and commercialization without damaging marine ecosystems. Several strategies are being explored to sustainably produce metabolites from Axinella sponges.
Mariculture of Sponge Species
Mariculture, or the farming of marine organisms in their natural environment, presents a potential solution for a sustainable supply of sponge biomass. Successful mariculture has been achieved for some sponge species, but it remains challenging for many others. frontiersin.orgmdpi.com Attempts to cultivate Axinella verrucosa and Axinella cannabina using a mesh method resulted in significant losses and minimal growth, indicating that the specific method or conditions were not suitable. frontiersin.org The success of mariculture is highly species-dependent and requires optimizing techniques for each target sponge. Integrated Multi-Trophic Aquaculture (IMTA) systems, where sponges are co-cultured with other species like fish, are also being explored as an economically and environmentally sustainable approach. mdpi.com
In Vitro Cell Culture and Fermentation
Culturing sponge cells or their symbiotic microorganisms in a controlled laboratory setting offers a promising alternative to wild harvesting. nih.gov
Sponge Cell Culture : Researchers have made progress in culturing cells from Axinella corrugata. nih.govoup.comresearchgate.net Studies have shown that dissociated sponge cells can reaggregate and form functional sponge tissue. nih.gov A key challenge is optimizing culture conditions, particularly nutrition. One study demonstrated that feeding A. corrugata explants a diet three times the natural concentration of food cells led to a 110% increase in the concentration of the compound stevensine (B1337892) and a 157% increase in total production over eight weeks. nih.govresearchgate.net Three-dimensional culture systems, using matrices like FibraCel® disks and gel microdroplets, are also being developed to better mimic the natural environment and improve cell growth and metabolite production. nih.gov
Fermentation of Symbionts : Since many bioactive compounds are believed to be produced by the microbial symbionts of sponges, isolating and fermenting these microorganisms is a highly attractive strategy. researchgate.netresearchgate.net Bacteria isolated from Axinella sp. have been shown to produce antibacterial compounds. researchgate.net This approach bypasses the difficulties of culturing the sponge itself and allows for large-scale production using established fermentation technology.
Synthetic Biology and Pathway Engineering
Synthetic biology and metabolic engineering represent the cutting edge of sustainable natural product sourcing. dtu.dk This approach involves identifying the complete set of genes responsible for a compound's biosynthesis (the biosynthetic gene cluster) and transferring it into a host organism, like E. coli or yeast, that is easy to grow and manipulate. dtu.dknih.gov This creates a "cell factory" capable of producing the desired Axinella metabolite. dtu.dk While still a complex and challenging field, pathway engineering offers the ultimate sustainable and scalable production method. dtu.dknih.gov It also opens the door to creating "new-to-nature" compounds by modifying the biosynthetic pathway to produce novel analogs with potentially improved properties. escholarship.org
Translational Research for Non-Pharmaceutical Applications (e.g., Agrochemicals, Biocides)
While much of the focus on Axinella metabolites has been on their pharmaceutical potential, there is growing interest in their application in other sectors, such as agriculture and marine industries.
Agrochemicals : Natural products are a promising source of new pesticides. Some fungal alkaloids, which share biosynthetic origins with compounds found in marine organisms, have demonstrated insecticidal properties. nih.gov The chemical diversity of Axinella metabolites makes them a valuable resource to screen for new agrochemical leads that may have novel modes of action and be more environmentally benign than synthetic pesticides.
Biocides : Biofouling, the accumulation of organisms on submerged surfaces, is a major problem for maritime industries. mdpi.com There is a strong need for environmentally friendly antifouling agents to replace toxic paints. mdpi.comnih.gov Metabolites from Axinella have shown promise in this area. For example, hymenialdisine (B1662288) and debromohymenialdisine (B1669978) from an Axinella sp. have demonstrated antifouling activities. jto.ac.cn A study on metabolites from Axinella donnani found that they exhibited activity against fouling bacteria. nih.gov These natural compounds could be incorporated into marine coatings to prevent the settlement of fouling organisms, offering a greener alternative to traditional biocides. mdpi.com
Q & A
Q. How can researchers isolate bioactive alkaloids (e.g., DBH and HD) from Axinella sp. and confirm their localization in spherulous cells?
Methodological Answer:
- Cell-specific staining : Use 3,3′-diaminobenzidine (DAB) staining to label spherulous cells, which are confirmed to harbor DBH and HD. This cytochemical method enables visualization and differentiation of spherulous cells from other cell types .
- Fractionated cell isolation : Separate spherulous cells via density-gradient centrifugation. Validate purity using microscopy and compare alkaloid content via HPLC or LC-MS in fractionated vs. unfractionated cell cultures .
- Localization confirmation : Combine staining with metabolite profiling to correlate alkaloid presence with spherulous cell abundance.
Q. What standardized methods are used to assess the antimicrobial activity of Axinella sp.-associated symbiotic bacteria?
Methodological Answer:
- Bacterial isolation : Plate sponge homogenates on marine agar, followed by morphological screening (Gram staining, catalase/oxidase tests) and molecular identification (16S rRNA sequencing) .
- Antimicrobial assays : Use agar diffusion tests with pathogenic strains (e.g., Staphylococcus aureus). Measure inhibition zones: weak (<5 mm), moderate (5–10 mm), strong (10–20 mm), or very strong (>20 mm) .
- Quality control : Address contamination risks via biosafety cabinets and homogenization protocols to ensure even pathogen distribution in assays .
Advanced Research Questions
Q. How can experimental designs for Axinella sp. cell culture optimize alkaloid retention during primmorph formation?
Methodological Answer:
- Primmorph cultivation : Culture fractionated spherulous cells in enriched seawater media with controlled temperature and agitation. Monitor primmorph morphology and alkaloid levels over 30 days .
- Metabolic challenges : Alkaloid levels decline during culture; supplement media with precursors (e.g., amino acids) or co-culture with symbiotic bacteria to stimulate production .
- Analytical validation : Quantify DBH/HD via LC-MS and compare retention rates across cell fractions (e.g., spherulous vs. epithelial cells) .
Q. How can researchers resolve contradictions in symbiotic bacterial community profiles reported for Axinella sp.?
Methodological Answer:
- Method comparison : Discrepancies (e.g., Staphylococcus vs. Alteromonas dominance) may arise from habitat variability or methodological differences. Standardize isolation protocols (e.g., culture media, molecular primers) .
- Metagenomic sequencing : Apply shotgun sequencing to avoid cultivation bias and identify unculturable taxa. Compare with traditional plating results to assess methodological limitations .
- Ecological context : Correlate bacterial profiles with sponge health status or environmental parameters (e.g., temperature, depth) .
Q. What statistical models best predict the distribution of Axinella sp. in marine ecosystems?
Methodological Answer:
- Predictive modeling : Use multivariate regression with variables like bathymetry, temperature, and substrate type. Axinella sp. shows high predictability (R² = 42%) in shallow, northern habitats .
- Field validation : Conduct transect surveys in predicted hotspots (e.g., between Bigge Island and Coronation Islands) to confirm model accuracy .
- Data integration : Combine remote sensing (e.g., satellite-derived SST) with in situ benthic sampling to refine distribution maps .
Methodological and Ethical Considerations
Q. How can researchers ensure ethical and reproducible sampling of Axinella sp. in marine environments?
Methodological Answer:
- Minimize ecological impact : Use non-destructive sampling (e.g., small tissue biopsies) and avoid over-collection in sensitive habitats .
- Pilot studies : Test sampling techniques (e.g., SCUBA vs. ROV) to assess disturbance levels before large-scale fieldwork .
- Reporting standards : Document sponge condition, location, and environmental parameters to meet reproducibility guidelines (e.g., ARRIVE criteria) .
Q. What strategies mitigate data variability in antimicrobial compound screening from Axinella sp. symbionts?
Methodological Answer:
- Standardize assays : Replicate tests across multiple pathogen strains and control for compound stability (e.g., 14-0-sulfate massadine’s enhanced stability) .
- Data normalization : Express inhibition zones relative to positive controls (e.g., ampicillin) and adjust for compound solubility .
- Cross-lab validation : Share isolates with independent labs to verify activity and address batch-to-batch variability .
Data Contradiction Analysis
- Example : Conflicting reports of Axinella sp. symbiotic bacteria (e.g., Staphylococcus vs. Bacillus) highlight methodological variability. Cultivation-dependent methods favor fast-growing taxa, while metagenomics captures rare species .
- Resolution : Combine plating with metagenomic sequencing and validate findings across geographically distinct sponge populations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
